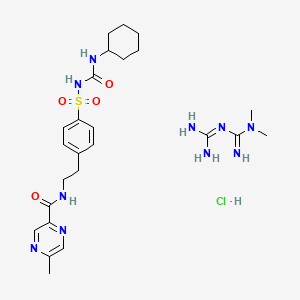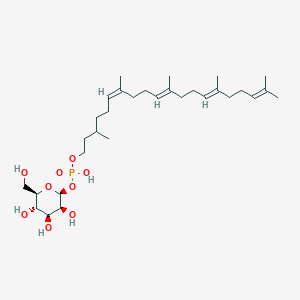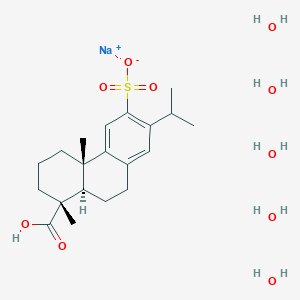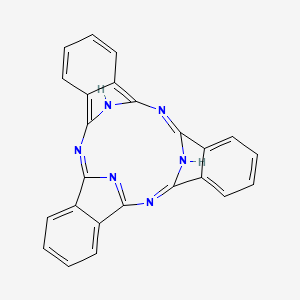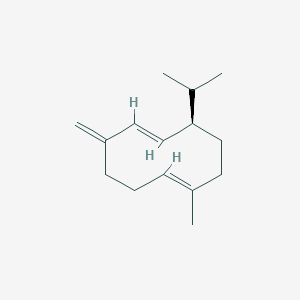
(+)-germacrene D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-germacrene D is a germacrene D. It is an enantiomer of a (-)-germacrene D.
Scientific Research Applications
Role in Plant Defense Mechanisms
(+)-Germacrene D is a sesquiterpene commonly found in the volatile compositions of various plant species and is involved in their defense mechanisms. It has been identified in the essential oils of Acinos species, which suggests its potential use as a phyto-therapeutic agent and food preservative. The chemical composition of Acinos species, including germacrene D, points towards their antimicrobial and antioxidative activities, suggesting a role in plant defense against pathogens and oxidative stress (Stojanović et al., 2009).
Presence in Essential Oils
The presence of germacrene D in essential oils is significant due to its potential phytotoxic effects, which have been the subject of systematic reviews. Essential oils containing germacrene D, among other compounds, have been studied for their phytotoxic activities, indicating their potential as natural herbicides. The chemometric analyses of these studies suggest that sesquiterpenes like germacrene D play principal roles in the phytotoxicity of essential oils, highlighting their importance in the development of bioherbicides (Abd‐ElGawad et al., 2020).
Potential Biological Activities
The systematic review of the last decade of genetically engineered crop safety research, while not directly mentioning germacrene D, provides a context for the importance of understanding the biological activities of compounds like germacrene D in genetically modified plants. This research emphasizes the need for thorough investigation into the safety and effects of such compounds within GE crops, highlighting the broader implications for food safety and environmental impact (Nicolia et al., 2014).
properties
Product Name |
(+)-germacrene D |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,6E,8R)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+/t15-/m1/s1 |
InChI Key |
GAIBLDCXCZKKJE-RGZOGPIRSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)/C=C/[C@H](CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



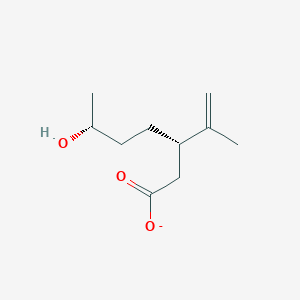
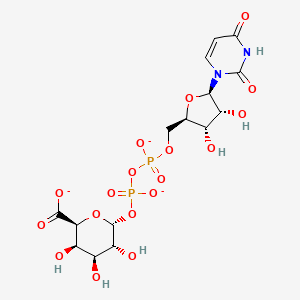

![2-[[4-(2-Butoxy-5-chloroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262658.png)
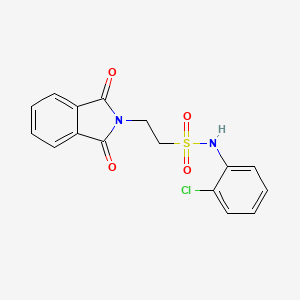
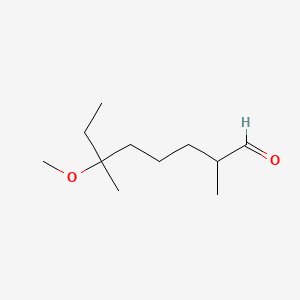
![6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one](/img/structure/B1262661.png)

